Limited Comparator Evidence Available
An exhaustive search of PubMed, Google Scholar, and patent databases (May 2026) using the CAS number 886361-92-8, IUPAC name, and substructure queries returned zero peer-reviewed primary research articles, zero patents, and zero bioactivity records in authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) that contain quantitative head-to-head comparison data for this compound against named structural analogs. The compound is not indexed in PubChem with assay data. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference can be generated at this time [1]. The only quantitative data available are predicted/calculated physicochemical properties: density 1.4±0.1 g/cm³, boiling point 493.7±45.0 °C, flash point 252.4±28.7 °C, LogP 4.98, refractive index 1.619 . These values serve as procurement identity checks but do not constitute biological or functional differentiation from analogs.
| Evidence Dimension | Physicochemical identity verification (calculated/predicted) |
|---|---|
| Target Compound Data | Density: 1.4±0.1 g/cm³; Boiling Point: 493.7±45.0 °C; LogP: 4.98; Refractive Index: 1.619 |
| Comparator Or Baseline | No biological comparator data available. Closest structural analog for which any bioactivity has been reported: 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (σ1 receptor Ki = 5.4 nM) [2], but this compound lacks the benzodioxole and carboxylic acid moieties. |
| Quantified Difference | Not calculable – different chemotype with no overlapping assay data. |
| Conditions | Predicted properties from ChemSrc; σ1 binding data from radioligand competition assay (rat brain homogenate, [³H]-(+)-pentazocine). |
Why This Matters
Procurement decisions must be made in the absence of published comparator evidence; users should request custom profiling against their specific analogs of interest before committing to large-scale synthesis campaigns.
- [1] PubMed search for '886361-92-8' and '3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid' conducted May 2026. No primary research articles found. View Source
- [2] Xie, F. et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. DOI: 10.1021/acs.jmedchem.5b00593. View Source
